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Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein with a G12C mutation is a

key driver in several cancers. The development of covalent inhibitors targeting this specific

mutation has marked a significant advancement in cancer therapy. This document provides a

detailed synthesis protocol for "Compound 5," a crucial intermediate in the synthesis of AMG

510 (Sotorasib), a potent and selective KRAS G12C inhibitor. This protocol is intended for

researchers, scientists, and drug development professionals.

Synthesis Overview
The synthesis of Compound 5 is a key step in the overall production of AMG 510. The following

scheme outlines the reaction pathway.
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Caption: Synthesis workflow for M-dione Compound 5M.

Experimental Protocol
This protocol details the synthesis of the M-dione enantiomer of Compound 5, a key

intermediate for KRAS G12C inhibitors.

Step 1: Formation of Intermediate 3
Reaction Setup: In a suitable reaction vessel, dissolve Amide 1 in an appropriate solvent

such as dichloromethane (DCM).

Addition of Oxalyl Chloride: Slowly add oxalyl chloride to the solution at a controlled

temperature to form intermediate 2.

In situ Conversion: Intermediate 2 is typically not isolated and is carried through to the next

step in the DCM solution to form Intermediate 3.

Step 2: Cyclization to rac-dione Compound 4
Base-mediated Cyclization: Treat the solution of Intermediate 3 with a suitable base to

induce cyclization.
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Reaction Monitoring: Monitor the reaction progress by a suitable analytical method such as

thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Work-up and Isolation: Upon completion, perform an appropriate aqueous work-up and

extract the product. The crude product is then purified to yield racemic dione Compound 4.

Step 3: Chiral Resolution to M-dione Compound 5M
Resolution: Dissolve the racemic dione Compound 4 in 2-methyltetrahydrofuran (2-MeTHF).

Addition of Resolving Agent: Add (+)-2,3-dibenzoyl-d-tartaric acid (DBTA) to the solution.

Crystallization: Heat the mixture to 75 °C until all solids dissolve, then cool to 20 °C to induce

crystallization of the desired M-dione diastereomeric salt.

Isolation: Isolate the solid M-dione Compound 5M by filtration.[1]

Quantitative Data Summary
Step Product Reagents Yield Purity

1 & 2
rac-dione

Compound 4

Amide 1, Oxalyl

Chloride, Base

41% (over 2

steps)
-

3
M-dione

Compound 5M

rac-dione 4,

(+)-2,3-

dibenzoyl-d-

tartaric acid

37% (over 2

steps)
>99% ee

KRAS G12C Signaling Pathway
KRAS G12C inhibitors act by covalently binding to the mutant cysteine-12 residue, thereby

locking the KRAS protein in an inactive, GDP-bound state. This prevents the activation of

downstream signaling pathways, such as the MAPK pathway, which are crucial for cell

proliferation and survival.
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Caption: Simplified KRAS G12C signaling pathway.
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Conclusion
This application note provides a detailed protocol for the synthesis of Compound 5, a key

intermediate for the KRAS G12C inhibitor AMG 510. The provided information, including the

experimental protocol, quantitative data, and pathway diagram, is intended to support

researchers in the field of cancer drug discovery and development. Adherence to standard

laboratory safety procedures is essential when carrying out these protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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